molecular formula C12H10BrNO4 B13690086 3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13690086
M. Wt: 312.12 g/mol
InChI Key: QXBKASAYBYXPFT-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a complex organic compound that features a brominated methoxyphenyl group attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to form 2-bromo-5-methoxybenzoic acid . This intermediate is then subjected to a series of reactions, including cyclization and carboxylation, to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The isoxazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its isoxazole ring, which imparts distinct chemical properties compared to other brominated methoxyphenyl compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

3-(2-bromo-5-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10BrNO4/c1-6-10(12(15)16)11(14-18-6)8-5-7(17-2)3-4-9(8)13/h3-5H,1-2H3,(H,15,16)

InChI Key

QXBKASAYBYXPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC(=C2)OC)Br)C(=O)O

Origin of Product

United States

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